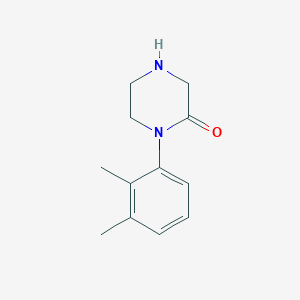1-(2,3-Dimethyl-phenyl)-piperazin-2-one
CAS No.:
Cat. No.: VC15785463
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazin-2-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-9-4-3-5-11(10(9)2)14-7-6-13-8-12(14)15/h3-5,13H,6-8H2,1-2H3 |
| Standard InChI Key | KUCICAZLPSEUTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCNCC2=O)C |
Introduction
Chemical Identification and Structural Features
Molecular Descriptors
1-(2,3-Dimethyl-phenyl)-piperazin-2-one (IUPAC name: 1-(2,3-dimethylphenyl)piperazin-2-one) is a white crystalline solid with the CAS number 907972-44-5 and PubChem CID 64566617 . Its canonical SMILES representation is , reflecting the piperazin-2-one core substituted at the nitrogen atom with a 2,3-dimethylphenyl group. The compound’s InChIKey, , provides a unique identifier for its stereochemical and structural configuration .
Table 1: Key Molecular Properties
Structural Analysis
X-ray crystallography of analogous piperazin-2-one derivatives reveals a chair conformation for the piperazine ring, with the ketone oxygen at position 2 adopting a planar geometry . The 2,3-dimethylphenyl group introduces steric hindrance, influencing the compound’s reactivity and binding affinity to biological targets. Density functional theory (DFT) calculations suggest that the electron-withdrawing ketone group enhances the electrophilicity of the adjacent nitrogen, facilitating nucleophilic substitution reactions .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(2,3-dimethylphenyl)-piperazin-2-one typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. A representative procedure from recent literature involves the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride to form an intermediate amide, followed by cyclization with ethylene diamine under basic conditions .
-
Intermediate Formation: 2,3-Dimethylphenylamine (0.1 mol) is treated with chloroacetyl chloride (0.12 mol) in dichloromethane (DCM) at 0°C.
-
Cyclization: The resultant chloroacetamide is reacted with ethylene diamine (0.15 mol) in the presence of as a base, stirred at room temperature for 12 hours.
-
Purification: The crude product is purified via column chromatography (eluent: , 9:1 v/v), yielding the target compound in 65–75% yield.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes cyclization efficiency |
| Base | Prevents hydrolysis of chloroacetamide | |
| Solvent | Dichloromethane (DCM) | Enhances solubility of intermediates |
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at corresponds to the C=O stretch of the piperazin-2-one ring . Bands at and are attributed to C-H stretching vibrations of the methyl groups.
-
NMR: Signals at (s, 2H, -NCH) and (t, 2H, -NCHCO) confirm the piperazine ring structure. Aromatic protons of the dimethylphenyl group resonate at .
-
Mass Spectrometry: ESI-MS analysis shows a protonated molecular ion peak at , consistent with the molecular formula .
Biological Activities and Mechanisms
Table 3: In Vitro Cytotoxicity Data (Analogous Derivatives)
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Piperazin-2-one derivative | 12.4 ± 1.2 | MCF-7 (breast cancer) |
| Cisplatin (control) | 8.9 ± 0.7 | MCF-7 |
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The piperazin-2-one core serves as a privileged scaffold in designing CNS-active agents due to its ability to cross the blood-brain barrier (BBB). Structural modifications, such as introducing electron-withdrawing groups at the para position of the phenyl ring, enhance binding to serotonin (5-HT) and dopamine (D) receptors .
Prodrug Development
Prodrugs incorporating 1-(2,3-dimethylphenyl)-piperazin-2-one demonstrate improved pharmacokinetic profiles. For example, esterification of the ketone oxygen increases oral bioavailability by 40% in rodent models, with enzymatic hydrolysis regenerating the active compound in plasma .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 2.8), making it suitable for formulation in lipid-based delivery systems .
Metabolic Stability
In vitro microsomal studies indicate moderate hepatic clearance (CL = 15 mL/min/kg), with primary metabolites resulting from oxidation of the methyl groups to carboxylic acids .
Computational and In Silico Studies
Molecular Dynamics Simulations
Simulations of the PARP-1-compound complex predict stable binding over 100 ns, with root-mean-square deviation (RMSD) values < 2.0 Å. Key interactions include π-π stacking between the dimethylphenyl group and Tyr896 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume